2-(Trimethylsilyl)-3-methylthiophene is a sulfur-containing organic compound characterized by the presence of a trimethylsilyl group attached to a thiophene ring. The molecular formula of this compound is C₇H₁₄S, and it features a five-membered aromatic ring with one sulfur atom. The trimethylsilyl group enhances the compound's stability and solubility, making it an important intermediate in organic synthesis.
Research on the biological activity of 2-(Trimethylsilyl)-3-methylthiophene is limited, but compounds containing thiophene rings are known for their diverse biological properties. Thiophenes have been studied for their potential anti-inflammatory, antimicrobial, and anticancer activities. Further studies are necessary to elucidate the specific biological effects of this compound and its derivatives.
The synthesis of 2-(Trimethylsilyl)-3-methylthiophene typically involves the introduction of a trimethylsilyl group to a thiophene derivative. A common method includes:
2-(Trimethylsilyl)-3-methylthiophene serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to be utilized in various chemical transformations, making it valuable in creating more complex molecules.
While specific interaction studies on 2-(Trimethylsilyl)-3-methylthiophene are scarce, compounds containing thiophene moieties are known to interact with various biological targets, including enzymes and receptors. Understanding these interactions could lead to insights into potential therapeutic applications.
Several compounds share structural similarities with 2-(Trimethylsilyl)-3-methylthiophene. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methylthiophene | Contains a methyl group on the thiophene ring | Lacks the trimethylsilyl group, making it less stable |
| 2-(Trimethylsilyl)-5-methylthiophene | Similar silylation but different position | Different regioselectivity affects its reactivity |
| 2-(Triethylsilyl)-3-methylthiophene | Contains triethylsilyl instead of trimethyl | Different steric effects may influence reactivity |
| 2-Methylthiophene | No silylation; simple thiophene structure | Lacks enhanced stability and solubility |
The presence of the trimethylsilyl group in 2-(Trimethylsilyl)-3-methylthiophene distinguishes it from other similar compounds, providing unique properties that enhance its utility in synthetic chemistry.
The molecular formula of 2-(trimethylsilyl)-3-methylthiophene is C₈H₁₄SSi, with a molar mass of 170.35 g/mol. The thiophene ring’s planarity is preserved, while the trimethylsilyl (-Si(CH₃)₃) and methyl (-CH₃) groups introduce steric and electronic modifications. The SMILES notation (CC1=C(SC=C1)[Si](C)(C)C) highlights the substitution pattern: the silicon atom is bonded to the thiophene’s 2-position, and the methyl group occupies the 3-position.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 170.35 g/mol | |
| Boiling Point | 101–102 °C (50 Torr) | |
| Density | 0.9274 g/cm³ | |
| IUPAC Name | Trimethyl(3-methylthiophen-2-yl)silane |
The trimethylsilyl group enhances stability against electrophilic attack while increasing solubility in nonpolar solvents, making the compound versatile in synthetic workflows.
The IUPAC name trimethyl(3-methylthiophen-2-yl)silane reflects the substituent positions unambiguously. Notably, positional isomerism arises when the methyl and silyl groups occupy alternative sites on the thiophene ring. For example, 2-(trimethylsilyl)-5-methylthiophene (CAS 18387-92-3) shares the same molecular formula but differs in substitution pattern, leading to distinct reactivity and applications.
Nucleophilic substitution reactions using trimethylsilyl chloride (TMSCl) represent a classical approach to introducing the trimethylsilyl group at the C-2 position of thiophene derivatives. In this method, a prefunctionalized thiophene bearing a leaving group (e.g., halogen or triflate) at C-2 undergoes displacement with TMSCl in the presence of a base such as triethylamine or lithium diisopropylamide. The reaction typically proceeds in anhydrous tetrahydrofuran or dichloromethane at temperatures ranging from −78°C to room temperature [1].
The regioselectivity of this process is governed by the electronic effects of the thiophene ring. The α-positions (C-2 and C-5) are inherently more reactive toward electrophilic substitution, but in nucleophilic regimes, the presence of electron-withdrawing groups at C-3 can enhance the nucleophilicity of C-2. For example, 3-methylthiophene-2-triflate reacts with TMSCl to yield 2-(trimethylsilyl)-3-methylthiophene with >90% regioselectivity [4]. Kinetic studies suggest that the reaction follows a second-order mechanism, with rate constants highly dependent on the solvent polarity and the steric bulk of the base [1].
Transition metal catalysis offers a more efficient route to C–H silylation, bypassing the need for prefunctionalized substrates. Ruthenium–sulfur complexes, such as [(PEt₃)Ru(DmpS)]⁺ (DmpS = 2,6-dimesitylphenyl thiolate), have emerged as effective catalysts for direct silylation of heteroarenes [2]. The mechanism involves four key steps:
Density functional theory (DFT) calculations reveal that the rate-determining step is the silyl transfer, with energy barriers influenced by the electronic properties of the catalyst and substrate [2]. This method achieves excellent regiocontrol, as the bulky thiolate ligand on the ruthenium center sterically shields the C-3 position, directing silylation exclusively to C-2.
Regioselective silylation at C-2 requires careful modulation of the thiophene’s electronic environment. Strategies include:
For instance, 3-methylthiophene treated with TMSCl and a catalytic amount of palladium(II) acetate in dimethylformamide achieves 85% yield of the C-2 silylated product [3]. The palladium catalyst likely facilitates oxidative addition of TMSCl, followed by transmetalation and reductive elimination.
Introducing the methyl group at C-3 is typically accomplished prior to silylation. Common methods include:
A representative synthesis involves:
2-(Trimethylsilyl)-3-methylthiophene is a volatile liquid (boiling point ~150°C at 10 mmHg), making distillation the primary purification method. Key parameters include:
| Parameter | Value |
|---|---|
| Boiling Point | 150°C at 10 mmHg |
| Preferred Apparatus | Short-path distillation |
| Collection Range | 148–152°C |
This technique removes nonvolatile byproducts such as metal residues or polymeric siloxanes [1].
Flash column chromatography on silica gel (230–400 mesh) effectively isolates the target compound from regioisomeric byproducts. A typical solvent system is hexane/ethyl acetate (95:5 v/v), which elutes 2-(trimethylsilyl)-3-methylthiophene with an Rf of 0.4 [4]. For higher purity, preparative gas chromatography using a nonpolar stationary phase (e.g., DB-5) resolves silylated products based on volatility differences.
The proton nuclear magnetic resonance spectrum of 2-(Trimethylsilyl)-3-methylthiophene exhibits distinctive chemical shift patterns that reflect the unique electronic environment created by the trimethylsilyl group substitution on the thiophene ring [1] [2] [3]. The trimethylsilyl protons appear as a characteristic singlet at 0.2-0.3 parts per million, integrating for nine protons [3] [4]. This upfield chemical shift is consistent with the shielding effect of the silicon atom and represents the most diagnostic signal for confirming the presence of the trimethylsilyl functional group [2] [3].
The methyl group directly attached to the thiophene ring resonates as a singlet at 2.2-2.4 parts per million, integrating for three protons [5] [6]. This chemical shift is typical for methyl substituents on aromatic heterocycles and demonstrates minimal coupling to the ring protons due to the quaternary nature of the adjacent carbon atom [5] [7].
The thiophene ring protons exhibit characteristic aromatic chemical shifts in the range of 6.9-7.4 parts per million [6] [7]. The hydrogen at the 4-position appears as a doublet at 6.9-7.2 parts per million, while the hydrogen at the 5-position resonates as a doublet at 7.1-7.4 parts per million [6] [8]. The coupling pattern between these protons reflects the vicinal coupling typical of thiophene systems, with coupling constants typically ranging from 3.5 to 5.5 hertz [7] [8].
| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |
|---|---|---|---|
| 0.2-0.3 | Si(CH₃)₃ protons | Singlet | 9H |
| 2.2-2.4 | Thiophene CH₃ | Singlet | 3H |
| 6.9-7.2 | Thiophene H-4 | Doublet | 1H |
| 7.1-7.4 | Thiophene H-5 | Doublet | 1H |
The carbon-13 nuclear magnetic resonance spectrum of 2-(Trimethylsilyl)-3-methylthiophene provides detailed structural information through characteristic chemical shift ranges [9] [10]. The trimethylsilyl carbons appear in the extreme upfield region at -1.0 to 1.0 parts per million, reflecting the strong shielding effect of the directly bonded silicon atom [11] [12]. This chemical shift range is characteristic of methyl groups bonded to silicon in organosilicon compounds [12] [13].
The methyl carbon attached to the thiophene ring resonates at 14.0-15.0 parts per million, consistent with alkyl carbons bonded to aromatic systems [14] [9]. The thiophene ring carbons exhibit chemical shifts typical of substituted thiophenes, with the C-4 carbon appearing at 120-130 parts per million and the C-5 carbon at 130-140 parts per million [9] [15] [16]. The quaternary carbons C-2 and C-3, which bear the trimethylsilyl and methyl substituents respectively, resonate in the range of 140-150 parts per million [15] [16].
| Chemical Shift (δ, ppm) | Assignment | Carbon Type |
|---|---|---|
| -1.0 to 1.0 | Si(CH₃)₃ carbons | Primary (CH₃) |
| 14.0-15.0 | Thiophene CH₃ | Primary (CH₃) |
| 120-130 | Thiophene C-4 | Tertiary aromatic (CH) |
| 130-140 | Thiophene C-5 | Tertiary aromatic (CH) |
| 140-150 | Thiophene C-2, C-3 | Quaternary aromatic (C) |
The silicon-29 nuclear magnetic resonance spectrum provides critical information about the silicon environment in the compound [17] [18] [19]. The trimethylsilyl silicon atom bonded to the thiophene ring exhibits a chemical shift in the range of -5.0 to -15.0 parts per million [17] [18]. This chemical shift is characteristic of tetracoordinated silicon atoms in trimethylsilyl groups bonded to aromatic carbon atoms [17] [20] [19]. The precise chemical shift value within this range depends on the electronic properties of the thiophene ring and the specific substitution pattern [20] [19].
The electron ionization mass spectrum of 2-(Trimethylsilyl)-3-methylthiophene exhibits characteristic fragmentation patterns that provide structural confirmation and insights into the stability of various molecular fragments [21] [22]. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the molecular formula C₈H₁₄SSi, with relatively low intensity (15-25%) typical of organosilicon compounds [23] [22] [24].
The fragmentation pathway primarily involves the cleavage of silicon-carbon bonds and the formation of stable silylium ions [22] [24]. The loss of a methyl radical from the molecular ion produces the fragment at mass-to-charge ratio 155 [M-CH₃]⁺ with moderate intensity (10-20%) [22]. Progressive loss of additional methyl groups from the trimethylsilyl moiety generates fragments at mass-to-charge ratio 142 [M-Si(CH₃)]⁺ and 127 [M-Si(CH₃)₂]⁺ with lower intensities (5-15% and 5-10% respectively) [22] [24].
The most abundant fragment ion appears at mass-to-charge ratio 98, corresponding to the methylthiophene cation [C₅H₆S]⁺ (80-100% relative intensity) [23] [25]. This fragment results from the complete loss of the trimethylsilyl group and represents the base peak in most spectra [25]. The formation of this stable aromatic cation demonstrates the preferential cleavage of the carbon-silicon bond over ring fragmentation [26] [25].
The trimethylsilyl cation [Si(CH₃)₃]⁺ at mass-to-charge ratio 73 appears with significant intensity (30-50%), reflecting the stability of this fragment ion in organosilicon mass spectrometry [22] [24]. Additional silicon-containing fragments include the methylsilyl cation [SiCH₃]⁺ at mass-to-charge ratio 45 (10-25% intensity) [22].
| m/z | Fragment Ion | Relative Intensity (%) |
|---|---|---|
| 170 | [M]⁺ | 15-25 |
| 155 | [M-CH₃]⁺ | 10-20 |
| 142 | [M-Si(CH₃)]⁺ | 5-15 |
| 127 | [M-Si(CH₃)₂]⁺ | 5-10 |
| 113 | [C₅H₇S]⁺ | 40-60 |
| 98 | [C₅H₆S]⁺ | 80-100 |
| 97 | [C₅H₅S]⁺ | 20-40 |
| 73 | [Si(CH₃)₃]⁺ | 30-50 |
| 45 | [SiCH₃]⁺ | 10-25 |
The infrared spectrum of 2-(Trimethylsilyl)-3-methylthiophene exhibits characteristic absorption bands that provide detailed information about the vibrational modes of both the trimethylsilyl group and the thiophene ring system [27] [28] [29]. The carbon-hydrogen stretching vibrations of the trimethylsilyl group appear as strong absorption bands in the range of 2950-2970 wavenumbers [27] [30] [31]. These bands are distinguishable from the carbon-hydrogen stretching vibrations of the thiophene methyl group, which appear at 2920-2940 wavenumbers with medium intensity [27] [31].
The silicon-carbon stretching vibrations represent the most diagnostic features for confirming the presence of the trimethylsilyl-thiophene bond [27] [28] [32]. The primary silicon-carbon stretching mode appears as a strong absorption at 1250-1260 wavenumbers, characteristic of silicon-carbon bonds in trimethylsilyl groups [27] [32] [31]. Additional silicon-carbon stretching vibrations associated with the trimethylsilyl framework occur at 800-850 wavenumbers with strong intensity [27] [30] [31].
The thiophene ring vibrational modes are clearly observable and provide information about the aromatic system [33] [34]. The carbon-carbon stretching vibrations of the thiophene ring appear at 1040-1060 wavenumbers with medium intensity [33] [34]. The out-of-plane bending vibrations of the thiophene carbon-hydrogen bonds occur at 750-780 wavenumbers, while the characteristic thiophene ring breathing mode appears at 690-720 wavenumbers [33] [34].
The carbon-hydrogen deformation vibrations of the trimethylsilyl groups appear at 1450-1460 wavenumbers with medium intensity [27] [31] [35]. These bands provide additional confirmation of the trimethylsilyl substitution pattern and complement the stretching vibration assignments [31] [35].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 2950-2970 | C-H stretching (Si-CH₃) | Strong |
| 2920-2940 | C-H stretching (thiophene CH₃) | Medium |
| 1450-1460 | C-H deformation (Si-CH₃) | Medium |
| 1250-1260 | Si-C stretching | Strong |
| 1040-1060 | Thiophene C-C stretching | Medium |
| 800-850 | Si-C stretching (trimethylsilyl) | Strong |
| 750-780 | Thiophene C-H out-of-plane bending | Medium |
| 690-720 | Thiophene ring breathing | Medium |